REACTION_CXSMILES
|
[Mg].BrCCBr.Cl[CH:7]1[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][CH2:8]1.C[N:15]1CCC([Mg]Cl)CC1.[S:23](Cl)(Cl)(=[O:25])=[O:24].C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:13][N:10]1[CH2:11][CH2:12][CH:7]([S:23]([NH2:15])(=[O:25])=[O:24])[CH2:8][CH2:9]1 |f:5.6.7|
|
Name
|
|
Quantity
|
0.058 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
ClC1CCN(CC1)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)[Mg]Cl
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
bubbled ammonia gas for 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t.
|
Type
|
TEMPERATURE
|
Details
|
maintained under balloon pressure of NH3 for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Diluted with 100 mL ether
|
Type
|
FILTRATION
|
Details
|
filtered off the solids
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a brown solid
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |